Carbonate de guanidine

Vue d'ensemble

Description

Guanidine carbonate is a versatile compound with a wide range of applications in various industries. It is a white, odorless, and crystalline solid that is soluble in water and alcohol. As a strong base, it can react with acids to form salts.

Synthetic Routes and Reaction Conditions:

Classical Methods: Guanidine carbonate can be synthesized through the reaction of guanidine with carbon dioxide under high-pressure conditions.

Transition Metal Catalysis: Recent advancements have introduced transition-metal-catalyzed methods for guanidine synthesis, which offer more efficient and atom-economical routes.

Industrial Production Methods:

Batch Process: In industrial settings, guanidine carbonate is often produced using a batch process where guanidine and carbon dioxide are reacted in a controlled environment.

Continuous Process: Continuous production methods are also employed to ensure a steady supply of the compound for various applications.

Types of Reactions:

Oxidation: Guanidine carbonate can undergo oxidation reactions to form guanidinium salts.

Reduction: Reduction reactions can convert guanidine carbonate into other guanidine derivatives.

Substitution: Substitution reactions are common, where guanidine carbonate reacts with various reagents to form different products.

Common Reagents and Conditions:

Acids: Reacting with acids releases carbon dioxide and water, yielding guanidinium ions.

Amines: Guanidine carbonate can react with amines to form carbamates.

Major Products Formed:

Guanidinium Salts: Common products include guanidinium chloride and guanidinium sulfate.

Carbamates: Guanidine carbonate can form various carbamates, which are used in organic synthesis and as analytical reagents.

Applications De Recherche Scientifique

Guanidine carbonate is used in a variety of scientific research applications, including:

Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds.

Analytical Reagent: It is used in chemical tests and analytical procedures.

Amino Resin pH Regulator: In the production of amino resins, guanidine carbonate is used to regulate pH levels.

Biocidal Agents: Due to its antimicrobial properties, it is used as a biocide in various applications.

Mécanisme D'action

Target of Action

Guanidine carbonate, also known as “Guanidine, carbonate”, primarily targets the acetylcholine release mechanism in nerve impulses . It is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome . It also interacts with several other targets such as Aldehyde dehydrogenase, mitochondrial , Ribonuclease pancreatic , DNA , Disks large homolog 4 , Lysozyme , Guanidinoacetate N-methyltransferase , and Arginase .

Mode of Action

Guanidine carbonate acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This compound is a strong organic base existing primarily as guanidium ions at physiological pH .

Biochemical Pathways

Guanidine carbonate affects the biochemical pathways related to the release of acetylcholine and the rates of depolarization and repolarization of muscle cell membranes . It is also involved in the metabolism of proteins, as it is found in the urine as a normal product of protein metabolism .

Pharmacokinetics

Guanidine carbonate is rapidly absorbed and distributed in the body .

Comparaison Avec Des Composés Similaires

Guanidinium Chloride: Similar in structure, but used primarily in protein denaturation studies.

Guanidinium Sulfate: Another guanidinium salt with applications in molecular biology.

Carbamates: Formed from guanidine carbonate, these compounds are used in organic synthesis and analytical chemistry.

Uniqueness: Guanidine carbonate stands out due to its strong basicity and versatility in industrial and scientific applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Guanidine carbonate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and applications of guanidine carbonate, supported by data tables and relevant case studies.

Guanidine carbonate (C2H6N4O3) is a white crystalline powder with a high melting point exceeding 300°C. It is highly soluble in water (450 g/L) and acts as a strong base with a pKa value of 12.5 at 20°C. These properties allow it to participate in various chemical reactions, making it useful in both industrial and pharmaceutical applications .

Biological Activities

Guanidine carbonate exhibits several notable biological activities:

- Antimicrobial Activity : Guanidine compounds, including guanidine carbonate, have been shown to exert antimicrobial effects by interacting with the phospholipid membranes of bacteria. This interaction disrupts membrane integrity, leading to cell death .

- Protein Denaturation : It acts as a potent protein denaturant, which is valuable in protein research and biochemistry for studying protein folding and interactions .

- Cytotoxicity : Studies have indicated that guanidine-based chemicals can exhibit cytotoxic effects on various cell lines. For instance, A549 lung cancer cells showed reduced viability when exposed to guanidine derivatives, with IC50 values indicating significant cytotoxicity .

- Electrochemical Applications : Guanidine carbonate serves as an effective surface-complexing agent in electrochemical processes, enhancing the performance of electrodes used in chemical mechanical planarization (CMP) for semiconductor manufacturing .

The biological activity of guanidine carbonate can be attributed to its ability to form strong non-covalent interactions with biological macromolecules. Its unique structure allows it to bind anions through hydrogen bonding and charge pairing, facilitating various biochemical processes .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of guanidine derivatives against several bacterial strains. Results indicated that while guanidine carbonate had lower efficacy compared to other guanidines, it still demonstrated significant antibacterial activity against Gram-positive bacteria.

Cytotoxicity Assessment

In vitro assays on A549 cells revealed that exposure to guanidine carbonate resulted in a dose-dependent decrease in cell viability. The study employed WST and LDH assays to quantify cytotoxic effects, confirming that higher concentrations led to increased membrane damage and cell death .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

carbonic acid;guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3.CH2O3/c3*2-1(3)4/h2*(H5,2,3,4);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIAPHVBRDNOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

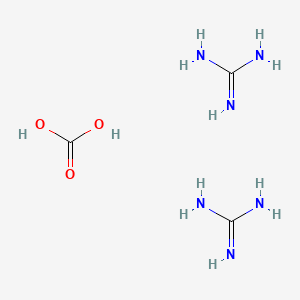

C(=N)(N)N.C(=N)(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029189 | |

| Record name | Guanidine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Carbonic acid, compd. with guanidine (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-85-1 | |

| Record name | Carbonic acid, compd. with guanidine (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, compd. with guanidine (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diguanidinium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3394X3G2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.